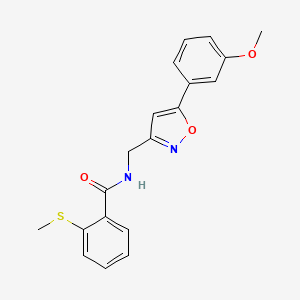

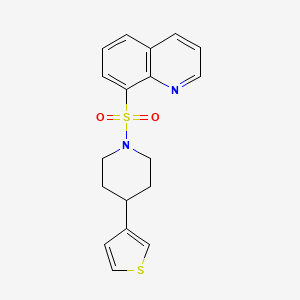

![molecular formula C13H21N3O2 B2406839 Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034453-93-3](/img/structure/B2406839.png)

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The molecular structure of “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” is not explicitly provided in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly provided in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Characteristics

Hydrogen Bond Dynamics in Carbamate Derivatives Carbamate derivatives like tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate exhibit intriguing molecular behaviors, especially in their crystalline forms. Studies reveal diverse hydrogen-bond interactions, such as N-H⋯O and C-H⋯O, contributing to three-dimensional molecular architectures. These interactions, further analyzed through Hirshfeld surfaces and 2D fingerprint plots, underscore the significance of molecular environments and electrostatic potential in shaping the structural motifs and crystalline arrangements of these compounds (Das et al., 2016).

Subtle Structural Variations and Hydrogen-Bonded Assemblies Interestingly, minor modifications in substituents can dramatically alter the hydrogen-bonded structures of these compounds. This observation highlights the delicate interplay between molecular structure and interaction, pointing to the potential for fine-tuning molecular properties for specific scientific applications (Trilleras et al., 2008).

Synthetic Pathways and Chemical Reactivity

Regioselectivity and Reaction Media in Synthesis The synthetic pathways to obtain various derivatives of tert-butyl carbamates involve a nuanced understanding of regioselectivity and reaction media. The choice of solvents and catalysts significantly impacts the yield and purity of the desired compounds, showcasing the complexity and precision required in chemical synthesis (Martins et al., 2012).

Innovative Synthetic Routes and Product Formation Exploring new synthetic routes opens doors to novel compounds with potential applications in various scientific domains. For instance, studies detail the formation of specific carbamate derivatives through innovative pathways, shedding light on the versatility and adaptability of chemical synthesis techniques (Bakke et al., 2003).

Molecular Structures and Crystallography

Crystallographic Insights and Molecular Packing Crystallographic studies provide deep insights into the molecular conformation, packing, and interaction patterns of tert-butyl carbamates. These studies reveal how molecular conformations, hydrogen bonding, and weak interactions contribute to the overall stability and arrangement of molecules in the crystal lattice, presenting a comprehensive understanding of the material's structural properties (Liu et al., 2012).

Substituent Effects on Supramolecular Aggregation The impact of substituents on the supramolecular aggregation and hydrogen-bonding patterns of tert-butyl carbamates is profound. Studies demonstrate that even modest changes in substituents can lead to a wide range of supramolecular structures, emphasizing the delicate balance between molecular design and structural outcome (Trilleras et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAOUVZVCHFQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2CCCCN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

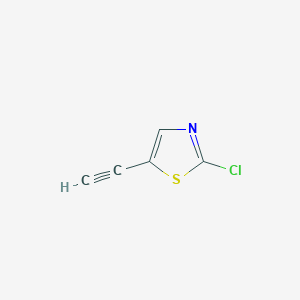

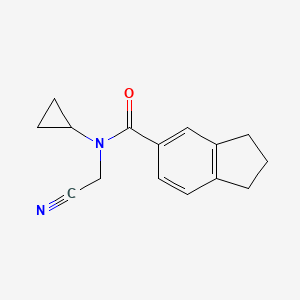

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)

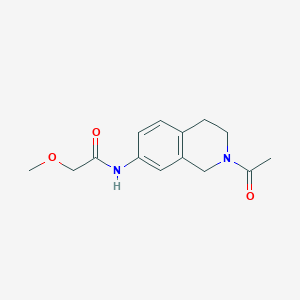

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

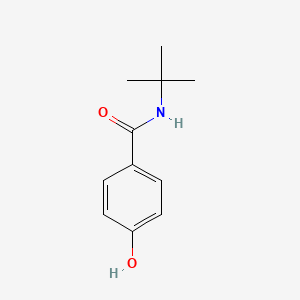

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

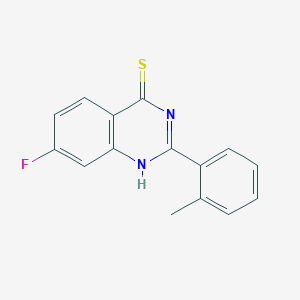

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)